Raltegravir-13C,d3 (potassium) Raltegravir-13C,d3 (potassium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16604372
InChI: InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3;
SMILES:
Molecular Formula: C20H20FKN6O5
Molecular Weight: 486.5 g/mol

Raltegravir-13C,d3 (potassium)

CAS No.:

Cat. No.: VC16604372

Molecular Formula: C20H20FKN6O5

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

Raltegravir-13C,d3 (potassium) -

Specification

Molecular Formula C20H20FKN6O5
Molecular Weight 486.5 g/mol
IUPAC Name potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate
Standard InChI InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3;
Standard InChI Key IFUKBHBISRAZTF-FYEZMPCGSA-M
Isomeric SMILES [2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+]
Canonical SMILES CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Raltegravir-13C,d3 (potassium) possesses the molecular formula C20 2H3H17FN6O5K\text{C}_{20}\ ^{2}\text{H}_{3}\text{H}_{17}\text{FN}_6\text{O}_5\cdot\text{K}, with a molecular weight of 485.53 g/mol . The isotopic labeling involves:

  • Carbon-13 (13C^{13}\text{C}): Replaces natural carbon at the methyl group attached to the pyrimidinone ring.

  • Deuterium (2H^{2}\text{H}): Introduces three deuterium atoms at the N-methyl position, as indicated by the "d3" notation .

The potassium salt form enhances aqueous solubility, a critical factor for in vitro and in vivo studies.

Structural Elucidation

The compound’s structure features:

  • A pyrimidinone core with a fluorine-substituted benzyl group.

  • A 1,3,4-oxadiazole carboxamide moiety linked to a tertiary carbon.

  • Isotopic labels positioned to minimize interference with pharmacophoric regions .

Table 1: Key Structural Descriptors

PropertyValue/Description
SMILES Notation[K+].[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)c2oc(C)nn2)C(=O)NCc3ccc(F)cc3)[O-]
InChI KeyInChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;
IUPAC NamePotassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

Synthesis and Quality Control

Custom Synthesis Pathways

As a "made-to-order" product, Raltegravir-13C,d3 (potassium) requires multi-step organic synthesis:

  • Isotopic Introduction: 13C^{13}\text{C}-methylamine and deuterated methanol (CD3OH\text{CD}_3\text{OH}) serve as precursors for isotopic labeling.

  • Coupling Reactions: Amide bond formation between the oxadiazole carboxamide and pyrimidinone intermediate.

  • Salt Formation: Potassium hydroxide treatment yields the final potassium salt .

Analytical Validation

Stability-indicating HPLC methods validate purity and isotopic enrichment:

  • Column: C18 stationary phase (150 × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.

  • Detection: UV at 260 nm and tandem mass spectrometry for isotopic verification .

Table 2: Quality Control Parameters

ParameterSpecification
Purity (HPLC)≥99.0%
Isotopic Enrichment≥99.5% 13C^{13}\text{C}, ≥98.0% 2H^{2}\text{H}
Residual Solvents<0.1% (ICH Q3C guidelines)

Applications in Pharmacokinetic Research

Transporter-Mediated Permeability Studies

Raltegravir’s ability to cross biological barriers is modulated by efflux transporters:

  • P-glycoprotein (P-gp) Inhibition: Co-administration with PSC833 increases cerebral microvessel endothelial cell accumulation by 2.3-fold .

  • BCRP Substrate Properties: Ko143, a BCRP inhibitor, elevates testicular permeability by 1.8-fold in TM4 cells .

Table 3: Permeability Enhancement Ratios

Transporter InhibitorCell LineAccumulation Increase
PSC833 (P-gp)hCMEC/D3 (Brain)2.3×
Ko143 (BCRP)TM4 (Testis)1.8×

Role in Mass Spectrometry

The isotopic labels enable precise quantification in biological matrices:

  • Lower Limit of Quantification (LLOQ): 0.5 ng/mL in plasma.

  • Matrix Effects: Deuterium reduces ion suppression from co-eluting substances by 22% compared to non-deuterated analogs .

Future Directions in HIV Research

Ongoing studies leverage this compound to:

  • Optimize nanoparticle formulations for enhanced blood-brain barrier penetration.

  • Investigate drug-drug interactions with CYP3A4 inducers (e.g., rifampin).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator